molecular formula C9H10BrNO2 B8028134 1-Bromo-3-nitro-5-(propan-2-yl)benzene

1-Bromo-3-nitro-5-(propan-2-yl)benzene

Cat. No.: B8028134
M. Wt: 244.08 g/mol
InChI Key: GPBDXYQQPBYSSN-UHFFFAOYSA-N
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Description

1-Bromo-3-nitro-5-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Bromo-3-nitro-5-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-nitro-5-(propan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3-nitro-5-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-3-amino-5-(propan-2-yl)benzene, while oxidation of the isopropyl group yields 1-bromo-3-nitro-5-(carboxylic acid)benzene .

Scientific Research Applications

1-Bromo-3-nitro-5-(propan-2-yl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-nitro-5-(propan-2-yl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the replacement of the bromine atom .

Comparison with Similar Compounds

1-Bromo-3-nitro-5-(propan-2-yl)benzene can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.

Properties

IUPAC Name

1-bromo-3-nitro-5-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)7-3-8(10)5-9(4-7)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBDXYQQPBYSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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